molecular formula C8H12N2O2 B13685367 (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol

Katalognummer: B13685367
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: UICRYEROOVFEJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime, which is then cyclized with an appropriate reagent to form the oxadiazole ring. The final step involves the reduction of the oxadiazole to yield the desired methanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclopentyl-1,2,4-oxadiazole-5-carboxylic acid, while reduction of the oxadiazole ring can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease processes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanol
  • tert-Butyl ((3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
  • (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol

Uniqueness

(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanol is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanol

InChI

InChI=1S/C8H12N2O2/c11-5-7-9-8(10-12-7)6-3-1-2-4-6/h6,11H,1-5H2

InChI-Schlüssel

UICRYEROOVFEJK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C2=NOC(=N2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.